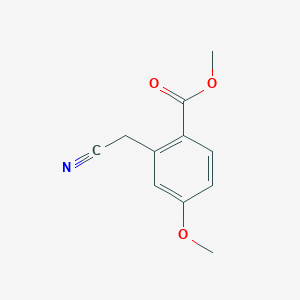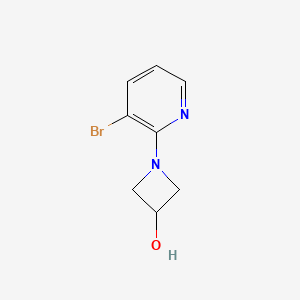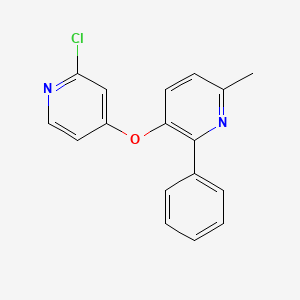
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide is a compound that features an imidazole ring linked to a benzenesulfonamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Métodos De Preparación
The synthesis of 4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact mechanism can vary depending on the biological context and the specific target involved .
Comparación Con Compuestos Similares
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent. These compounds share the imidazole ring but differ in their additional functional groups and specific biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
86367-82-0 |
|---|---|
Fórmula molecular |
C9H9N5O2S |
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
4-(1H-imidazol-2-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N5O2S/c10-17(15,16)8-3-1-7(2-4-8)13-14-9-11-5-6-12-9/h1-6H,(H,11,12)(H2,10,15,16) |
Clave InChI |
BPSXHMDAPOXXMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC=CN2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)


![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)


![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)





